molecular formula C48H84Cl2N2O6 B137408 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester CAS No. 144558-52-1

4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester

Cat. No. B137408
M. Wt: 856.1 g/mol
InChI Key: NBKIVYGYYZKPLC-GWHBCOKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester, also known as BCNU-PEO-LA, is a chemical compound that has gained attention in the scientific community due to its potential in cancer treatment.

Mechanism Of Action

4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester works by inhibiting DNA replication and causing DNA damage in cancer cells. This leads to cell death and tumor shrinkage. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is also able to cross the blood-brain barrier, which makes it a promising treatment option for brain cancer.

Biochemical And Physiological Effects

4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been shown to have low toxicity in preclinical studies. It is able to selectively target cancer cells, which reduces the risk of damage to healthy cells. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also been found to have a long half-life, which allows for sustained release and prolonged efficacy.

Advantages And Limitations For Lab Experiments

One advantage of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in lab experiments is its ability to selectively target cancer cells. This reduces the risk of false positive results and increases the accuracy of experiments. However, one limitation of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is its high cost, which may limit its availability for some research groups.

Future Directions

Future research on 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester could focus on optimizing the synthesis method to reduce costs and increase efficiency. Further preclinical studies could also be conducted to explore the potential of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in treating other types of cancer. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in humans.

Synthesis Methods

4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is synthesized by reacting 1,2-bis(2-chloroethyl)hydrazine with L-phenylalanine methyl ester to form 4-(bis(2-chloroethyl)amino)-L-phenylalanine. This compound is then reacted with 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl bromide to form 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester.

Scientific Research Applications

4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been studied for its potential in cancer treatment. It has been found to be effective against glioblastoma, a type of brain cancer, in preclinical studies. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also shown potential in treating other types of cancer, including breast cancer and lung cancer.

properties

CAS RN

144558-52-1

Product Name

4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester

Molecular Formula

C48H84Cl2N2O6

Molecular Weight

856.1 g/mol

IUPAC Name

[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxy-3-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C48H84Cl2N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-46(53)56-40-44(41-57-47(54)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-48(55)45(51)39-42-31-33-43(34-32-42)52(37-35-49)38-36-50/h31-34,44-45H,3-30,35-41,51H2,1-2H3/t45-/m0/s1

InChI Key

NBKIVYGYYZKPLC-GWHBCOKCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N

synonyms

1,3-dipalmitoyl-2-(4'-(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol
1,3-dp-melphalan

Origin of Product

United States

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